molecular formula C9H13NO B15319270 3-(Furan-3-ylmethyl)pyrrolidine

3-(Furan-3-ylmethyl)pyrrolidine

Cat. No.: B15319270
M. Wt: 151.21 g/mol
InChI Key: OGGLXYXYIZFOHJ-UHFFFAOYSA-N
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Description

3-(Furan-3-ylmethyl)pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring substituted with a furan ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-ylmethyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a nitrone or azomethine ylide can undergo a 1,3-dipolar cycloaddition with a dipolarophile like an olefin . Another method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Methods such as catalytic hydrogenation and cyclization reactions are often employed. The use of robust catalysts and optimized reaction conditions is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-ylmethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-3-ylmethyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-3-ylmethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-3-ylmethyl)pyrrolidine is unique due to the combination of the pyrrolidine and furan rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-(furan-3-ylmethyl)pyrrolidine

InChI

InChI=1S/C9H13NO/c1-3-10-6-8(1)5-9-2-4-11-7-9/h2,4,7-8,10H,1,3,5-6H2

InChI Key

OGGLXYXYIZFOHJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=COC=C2

Origin of Product

United States

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